Cas no 86724-81-4 (Ethyl 2-amino-6-fluoronicotinate)

Ethyl 2-amino-6-fluoronicotinate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-amino-6-fluoronicotinate
- ethyl 2-amino-6-fluoropyridine-3-carboxylate
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- インチ: 1S/C8H9FN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11)
- InChIKey: OZPWCYIYFOVNIO-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(=O)OCC)C(N)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 65.2
Ethyl 2-amino-6-fluoronicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002123-250mg |
Ethyl 2-Amino-6-fluoronicotinate |
86724-81-4 | 95% | 250mg |
$1019.20 | 2023-08-31 | |
Alichem | A029002123-500mg |
Ethyl 2-Amino-6-fluoronicotinate |
86724-81-4 | 95% | 500mg |
$1617.60 | 2023-08-31 | |
Alichem | A029002123-1g |
Ethyl 2-Amino-6-fluoronicotinate |
86724-81-4 | 95% | 1g |
$3010.80 | 2023-08-31 |
Ethyl 2-amino-6-fluoronicotinate 関連文献
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
Ethyl 2-amino-6-fluoronicotinateに関する追加情報
Ethyl 2-amino-6-fluoronicotinate (CAS No. 86724-81-4): Properties, Applications, and Market Insights
Ethyl 2-amino-6-fluoronicotinate (CAS No. 86724-81-4) is a specialized fluorinated nicotinate derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its ethyl ester and fluoro-substituted pyridine structure, serves as a versatile building block in organic synthesis. With the increasing demand for fluorinated compounds in drug discovery, understanding its properties and applications becomes crucial for researchers and industry professionals.
The molecular structure of Ethyl 2-amino-6-fluoronicotinate features a pyridine ring with strategic substitutions at the 2- and 6-positions. The amino group at position 2 provides nucleophilic character, while the fluorine atom at position 6 offers unique electronic effects that influence both reactivity and biological activity. These structural features make it particularly valuable for creating heterocyclic compounds with potential biological activity.
Recent trends in pharmaceutical chemistry highlight the growing importance of fluorinated building blocks like Ethyl 2-amino-6-fluoronicotinate. The incorporation of fluorine atoms into drug candidates has become a strategic approach to enhance metabolic stability, improve bioavailability, and modify receptor binding properties. This aligns with current industry focus on developing next-generation pharmaceuticals with improved efficacy and safety profiles.
In synthetic applications, Ethyl 2-amino-6-fluoronicotinate serves as a precursor for various nicotinic acid derivatives. The ethyl ester functionality allows for straightforward transformations, including hydrolysis to carboxylic acids or transesterification reactions. Researchers frequently utilize this compound in the preparation of fluorinated heterocycles, which are increasingly important in medicinal chemistry projects targeting various disease areas.
The compound's physicochemical properties contribute to its utility in chemical synthesis. With moderate solubility in common organic solvents and stability under standard storage conditions, Ethyl 2-amino-6-fluoronicotinate offers practical advantages for laboratory use. Its melting point and other characteristic data provide important reference points for quality control in research and production settings.
Market analysis reveals steady growth in demand for specialty fluorinated compounds like Ethyl 2-amino-6-fluoronicotinate. Pharmaceutical companies and contract research organizations are actively seeking such building blocks to expand their libraries of drug-like molecules. This trend reflects the broader industry movement toward fragment-based drug discovery and the need for diverse, high-quality screening compounds.
Quality considerations for Ethyl 2-amino-6-fluoronicotinate include purity specifications, typically ≥97% by HPLC analysis, and appropriate packaging to ensure stability. Suppliers often provide detailed analytical data, including 1H NMR and 13C NMR spectra, to verify compound identity and purity. These quality parameters are particularly important for researchers requiring reproducible results in sensitive synthetic applications.
Environmental and handling aspects of Ethyl 2-amino-6-fluoronicotinate follow standard laboratory safety protocols. While not classified as hazardous under normal use conditions, proper personal protective equipment and ventilation are recommended when handling this compound, as with all laboratory chemicals. These precautions align with current green chemistry initiatives in research organizations.
The synthesis of Ethyl 2-amino-6-fluoronicotinate typically involves multi-step procedures starting from commercially available fluoropyridine precursors. Recent literature describes improved synthetic routes that enhance yield and purity while reducing environmental impact. These methodological advances contribute to the compound's accessibility for research purposes.
Looking forward, the applications of Ethyl 2-amino-6-fluoronicotinate are expected to expand as researchers discover new reactions and biological activities associated with its derivatives. The compound's unique combination of fluorine substitution and amino-ester functionality positions it as a valuable tool for innovation in medicinal chemistry and materials science.
For researchers seeking alternatives or complementary compounds, structurally related molecules such as methyl 2-amino-6-fluoronicotinate or ethyl 2-amino-4-fluoronicotinate may offer different reactivity profiles. The selection among these variants depends on specific project requirements and desired molecular properties.
In conclusion, Ethyl 2-amino-6-fluoronicotinate (CAS No. 86724-81-4) represents an important fluorinated building block with wide-ranging applications in pharmaceutical research and specialty chemical synthesis. Its unique structural features and synthetic versatility make it a compound of continuing interest in academic and industrial laboratories worldwide.
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